
2-Methoxy-2-methyl-1,3,2-dioxasilolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-2-methyl-1,3,2-dioxasilolane is a chemical compound with the molecular formula C5H10O3Si. It is a member of the dioxasilolane family, which are cyclic compounds containing silicon, oxygen, and carbon atoms. This compound is known for its unique structure and reactivity, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-2-methyl-1,3,2-dioxasilolane can be synthesized through several methods. One common approach involves the reaction of methanol with a silicon-containing precursor under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the dioxasilolane ring. The process may involve heating the reactants to a specific temperature and maintaining the reaction for a set duration to achieve the desired yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The industrial methods are designed to be cost-effective and scalable to meet the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-methyl-1,3,2-dioxasilolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized dioxasilolanes .
Scientific Research Applications
2-Methoxy-2-methyl-1,3,2-dioxasilolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-methyl-1,3,2-dioxasilolane involves its interaction with specific molecular targets. The compound can form stable complexes with various substrates, facilitating chemical transformations. The pathways involved in its reactivity include nucleophilic attack, electrophilic addition, and radical formation .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-2-methyl-1,3-dioxolane: Similar in structure but lacks the silicon atom.
2,2-Dimethyl-1,3,2-dioxasilolane: Another dioxasilolane with different substituents.
1,3-Dioxolane, 2-methyl-2-(1-methylethyl)-: A related compound with an isopropyl group .
Uniqueness
2-Methoxy-2-methyl-1,3,2-dioxasilolane is unique due to the presence of the silicon atom in its ring structure, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where silicon-containing compounds are preferred for their stability and reactivity .
Properties
CAS No. |
65055-43-8 |
|---|---|
Molecular Formula |
C4H10O3Si |
Molecular Weight |
134.21 g/mol |
IUPAC Name |
2-methoxy-2-methyl-1,3,2-dioxasilolane |
InChI |
InChI=1S/C4H10O3Si/c1-5-8(2)6-3-4-7-8/h3-4H2,1-2H3 |
InChI Key |
GIQOXPPHRPPUIO-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si]1(OCCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,5,5-Tetramethyl-2-[1-(phenylsulfanyl)ethyl]-1,3,2-dioxaborolane](/img/structure/B14479314.png)
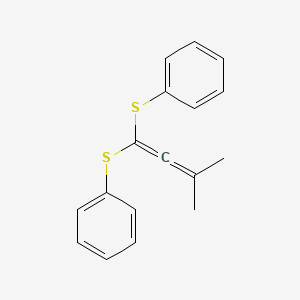
![4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate](/img/structure/B14479326.png)
silane](/img/structure/B14479328.png)
![6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14479331.png)
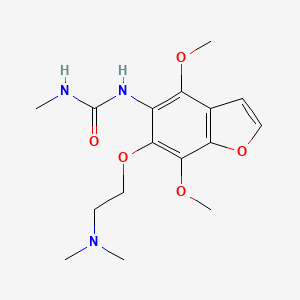
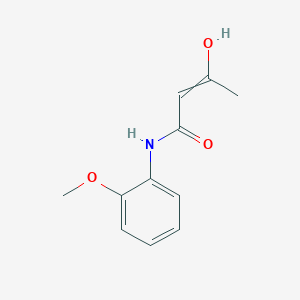
![5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14479356.png)
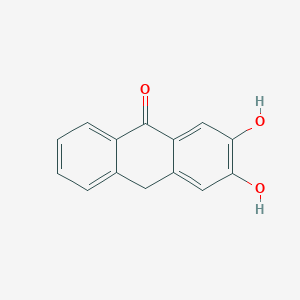
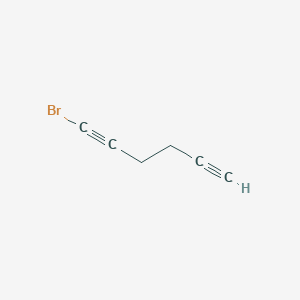
![N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide](/img/structure/B14479386.png)

![5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline](/img/structure/B14479399.png)
![3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one](/img/structure/B14479405.png)
